"Trichloro(3-chlorobutyl)silane" synthesis and properties
"Trichloro(3-chlorobutyl)silane" synthesis and properties
An In-depth Technical Guide to Trichloro(3-chlorobutyl)silane: Synthesis, Properties, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
Trichloro(3-chlorobutyl)silane (CAS No. 1000-58-4) is a bifunctional organosilane compound of significant interest in materials science and chemical synthesis.[1][2] Its unique structure, featuring a hydrolyzable trichlorosilyl group and a reactive chlorobutyl chain, positions it as a versatile chemical intermediate and a precursor for advanced silane coupling agents.[3] This guide provides a comprehensive technical overview of its synthesis, core physicochemical properties, reaction mechanisms, and handling protocols, tailored for researchers and professionals in chemistry and drug development. We delve into the causal factors behind synthetic choices, emphasizing the prevalent hydrosilylation route, and provide detailed experimental frameworks to ensure procedural integrity.
Core Physicochemical Properties
A foundational understanding of Trichloro(3-chlorobutyl)silane begins with its key physical and chemical characteristics. These properties dictate its handling, reactivity, and application scope. The data presented below has been aggregated from authoritative chemical databases.
| Property | Value | Source(s) |
| CAS Number | 1000-58-4 | [1][2][4] |
| Molecular Formula | C₄H₈Cl₄Si | [1][2][4] |
| Molecular Weight | 226.0 g/mol | [1][2][4] |
| Canonical SMILES | CC(CC(Cl)Cl)Cl | [1] |
| InChI | InChI=1S/C4H8Cl4Si/c1-4(5)2-3-9(6,7)8/h4H,2-3H2,1H3 | [1][2] |
| InChIKey | INTAPTLJHWGTSA-UHFFFAOYSA-N | [1][2] |
| LogP | 3.65910 | [1][4] |
| Physical Form | Liquid (presumed based on related compounds) | N/A |
| Heavy Atom Count | 9 | [1][2] |
| Rotatable Bond Count | 2 | [1][2] |
Synthesis of Trichloro(3-chlorobutyl)silane: A Mechanistic Approach
The principal and most efficient method for synthesizing Trichloro(3-chlorobutyl)silane is the transition-metal-catalyzed hydrosilylation of 3-chloro-1-butene with trichlorosilane (HSiCl₃). This reaction is a cornerstone of organosilicon chemistry, valued for its high atom economy and selectivity.[5][6]
The Hydrosilylation Pathway
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double bond.[5] The reaction is almost exclusively catalyzed by transition metal complexes, most commonly those based on platinum or rhodium.[5][6] The reaction yields an alkylsilane with the silyl group attached to one of the carbons of the original double bond.
Overall Reaction:
CH₂(Cl)CH₂CH=CH₂ + HSiCl₃ ---(Catalyst)--> CH₃CH(Cl)CH₂CH₂SiCl₃
The choice of 3-chloro-1-butene as the alkene precursor is critical for achieving the desired "3-chlorobutyl" structure, where the chlorine atom resides on the third carbon of the butyl chain relative to the silicon atom. The hydrosilylation of this terminal alkene typically proceeds with anti-Markovnikov selectivity, placing the bulky trichlorosilyl group on the terminal carbon atom.
Experimental Protocol: Platinum-Catalyzed Synthesis
This protocol outlines a standard laboratory procedure for the synthesis. Causality Note: The use of a platinum catalyst, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, is standard due to its high efficiency and well-understood mechanism. Trichlorosilane is a highly reactive and hazardous substance; therefore, all operations must be conducted under an inert atmosphere with rigorous safety precautions.[7][8]
Materials:
-
3-Chloro-1-butene (CAS: 563-52-0)[4]
-
Trichlorosilane (HSiCl₃) (CAS: 10025-78-2)[8]
-
Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene)
-
Anhydrous Toluene (solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer. Purge the entire system with dry argon or nitrogen for at least 30 minutes.[7]
-
Reagent Charging: In the flask, charge 3-chloro-1-butene and anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of Karstedt's catalyst (typically 5-10 ppm relative to the alkene) to the flask.
-
Initiation of Reaction: Gently heat the mixture to 50-60°C.
-
Substrate Addition: Begin the dropwise addition of trichlorosilane from the dropping funnel. Causality Note: This is an exothermic reaction. The slow addition rate is crucial to maintain temperature control and prevent runaway reactions. Monitor the internal temperature closely.
-
Reaction Monitoring: After the addition is complete, maintain the reaction temperature for several hours. The progress can be monitored by Gas Chromatography (GC) by analyzing aliquots for the disappearance of the starting materials.
-
Purification: Upon completion, cool the reaction mixture to room temperature. The crude product is purified by fractional distillation under reduced pressure to separate the desired Trichloro(3-chlorobutyl)silane from the solvent, unreacted starting materials, and any side products.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of Trichloro(3-chlorobutyl)silane.
Catalytic Mechanism of Hydrosilylation
Understanding the catalytic cycle provides insight into the reaction's efficiency and selectivity. The Chalk-Harrod mechanism is a widely accepted model for platinum-catalyzed hydrosilylation.
The key steps are:
-
Oxidative Addition: The catalyst (in its Pt(0) active form) reacts with trichlorosilane, breaking the Si-H bond and forming a Pt(II) intermediate.
-
Olefin Coordination: The alkene (3-chloro-1-butene) coordinates to the platinum center.
-
Migratory Insertion: The coordinated alkene inserts into either the Pt-H or Pt-Si bond. Insertion into the Pt-H bond is generally favored and leads to the anti-Markovnikov product.
-
Reductive Elimination: The final step involves the formation of the C-Si bond, releasing the Trichloro(3-chlorobutyl)silane product and regenerating the active Pt(0) catalyst.
Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.
Safety, Handling, and Storage
Trichloro(3-chlorobutyl)silane is a chlorosilane and requires stringent handling protocols due to its reactivity and hazardous nature. Its properties are largely dictated by the trichlorosilyl group, which is common to many hazardous silanes like trichlorosilane itself.[7][8][9]
-
Reactivity with Water: Chlorosilanes react violently with water, moisture, alcohols, and other protic sources to produce dense, corrosive hydrogen chloride (HCl) gas and siloxanes.[8][10] This reaction is highly exothermic and can generate pressure in sealed containers.[7]
-
Corrosivity: Due to the release of HCl upon hydrolysis, the compound is corrosive and can cause severe skin burns and eye damage.[9][11] Inhalation can lead to respiratory tract irritation.[12]
-
Flammability: While data for the specific compound is limited, the precursor trichlorosilane is an extremely flammable liquid.[7][13] Precautions against ignition sources and static discharge are mandatory.[9][14]
Self-Validating Handling Protocol
-
Inert Atmosphere: Always handle the material in a well-ventilated fume hood and under a dry, inert atmosphere (e.g., a glove box or Schlenk line).[7][14]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Use neoprene or nitrile rubber gloves. Inspect gloves before use.[7][11]
-
Eye Protection: Wear chemical safety goggles and a face shield.[7]
-
Skin and Body Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant clothing.[11]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified respirator with an appropriate cartridge for organic vapors and acid gases.[7]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[7][9] The container must be kept under a dry, inert gas. Store away from incompatible materials such as water, alcohols, acids, bases, and oxidizing agents.[7][10]
-
Spill Management: In case of a spill, evacuate the area. Use an absorbent material to collect the spill, employing non-sparking tools. Do not use water.[7]
Applications and Utility
The bifunctional nature of Trichloro(3-chlorobutyl)silane makes it a valuable intermediate in several fields.
-
Silane Coupling Agents: This is the primary application area. The trichlorosilyl group can hydrolyze to form silanols (-Si(OH)₃), which can then condense with hydroxyl groups on inorganic surfaces like glass, silica, and metal oxides, forming stable covalent bonds.[3] The chlorobutyl group serves as a reactive handle that can be used to graft the molecule onto an organic polymer matrix via nucleophilic substitution, thereby "coupling" the inorganic and organic phases to improve adhesion, mechanical strength, and performance of composite materials.[3][15]
-
Chemical Intermediate: It serves as a building block for the synthesis of more complex organosilicon compounds. The chlorine atom on the butyl chain can be displaced by various nucleophiles to introduce different functionalities, creating a diverse range of customized silanes for specific applications in surface modification, polymer synthesis, and specialty chemicals.[15]
References
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TRICHLOROSILANE, 99% Safety Data Sheet. (2015, January 9). Gelest, Inc. Retrieved from [Link]
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Safety Data Sheet: Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
- Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (1994). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
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trichloro(3-methylbutyl)silane — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
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Trichloro(3-methylbutyl)silane (C5H11Cl3Si). (n.d.). PubChemLite. Retrieved from [Link]
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Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications. Retrieved from [Link]
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Trichloro(3,3,3-trifluoropropyl)silane: A Versatile Chemical Compound for Industrial Applications. (n.d.). INNO SPECIALTY CHEMICALS. Retrieved from [Link]
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Chemical Properties of Silane, trichloromethyl- (CAS 75-79-6). (n.d.). Cheméo. Retrieved from [Link]
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Selective hydrosilylation of allyl chloride with trichlorosilane. (2021). ResearchGate. Retrieved from [Link]
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Trichlorosilane | Cl3HSi | CID 24811. (n.d.). PubChem. Retrieved from [Link]
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Henegar, K. E., & Lira, R. (2012). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. Journal of Organic Chemistry. Retrieved from [Link]
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Hydrosilane Synthesis by Catalytic Hydrogenolysis of Chlorosilanes and Silyl Triflates. (n.d.). ResearchGate. Retrieved from [Link]
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Reactions of Hydrosilanes with Transition Metal Complexes. (2016, August 17). Chemical Reviews. Retrieved from [Link]
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